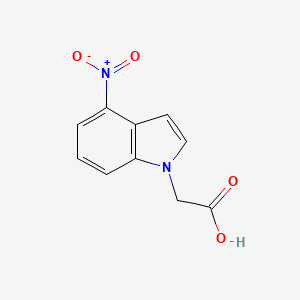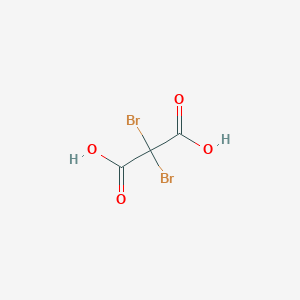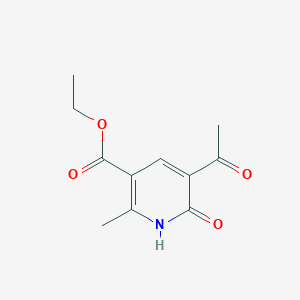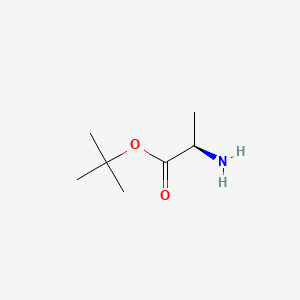
1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic Acid
Vue d'ensemble
Description
1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic Acid is a chemical compound with the molecular formula C8H10F3NO3 . It is a piperidine derivative. The IUPAC name is 1-(2,2,2-trifluoroethyl)-2-piperidinecarboxylic acid .
Molecular Structure Analysis
The molecular weight of this compound is 225.17 . The InChI code is 1S/C8H12F3NO2/c9-8(10,11)5-12-4-2-1-3-6(12)7(13)14/h6H,1-5H2,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 225.17 . The InChI code is 1S/C8H12F3NO2/c9-8(10,11)5-12-4-2-1-3-6(12)7(13)14/h6H,1-5H2,(H,13,14) .Applications De Recherche Scientifique
Synthesis of Fluorinated Compounds
1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid plays a role in the synthesis of fluorinated compounds. For instance, its use in crossed aldol condensation with aryl or α,β-unsaturated aldehydes leads to unsaturated trifluoromethyl ketones, crucial for creating fluorinated retinoids, including all-trans isomers of trifluororetinal (Mead et al., 1985).
Chiral Synthesis of Piperidine Derivatives
The acid is involved in the chiral synthesis of protected 2-substituted-4-oxo-piperidine derivatives. This synthesis process is significant for obtaining pure adducts starting from specific amines, and for producing protected 2-aminomethyl-4-oxo-piperidine derivatives without racemization (Lau et al., 2002).
Knoevenagel Condensation in Organic Chemistry
The acid finds application in the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate. This process is used for producing a series of ethyl 6-substituted 2-hydroxy-2-(trifluoro-methyl)-2H-chromene-3-carboxylates and subsequent recyclization to 3-(trifluoroacetyl)coumarins (Chizhov et al., 2008).
Development in Battery Technology
This acid has been used in developing novel electrolytes for aluminum ion batteries, offering insights into specific conductivities and exchange current densities. Such development is crucial for advancing battery technologies and materials science (Elterman et al., 2019).
Applications in Medicinal Chemistry
This compound is utilized in medicinal chemistry, particularly in the synthesis of matrix metalloproteinase inhibitors. These inhibitors have shown potent activity and are essential in therapeutic applications like cancer treatment (Pikul et al., 2001).
Mécanisme D'action
Target of Action
Similar compounds have been used as reactants for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive gaba receptor antagonists .
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of photoactive a-mannosides and mannosyl peptides .
Biochemical Pathways
Related compounds have been used in the synthesis of inactivators of human cytochrome p450 2b6 , which plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Result of Action
Related compounds have been used in the synthesis of hydroxyamides as anticonvulsants , indicating potential neurological effects.
Propriétés
IUPAC Name |
1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-4-2-1-3-5(12)6(13)14/h5H,1-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXWNJBAQWRECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione](/img/structure/B3146248.png)
![(Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium](/img/structure/B3146252.png)

![5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B3146261.png)


![5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine](/img/structure/B3146272.png)

![2-[(2-Nitrophenyl)methoxy]benzoic acid](/img/structure/B3146308.png)
